molecular formula C9H12O3S B13624697 2-((Isopropylthio)methyl)furan-3-carboxylic acid

2-((Isopropylthio)methyl)furan-3-carboxylic acid

Cat. No.: B13624697
M. Wt: 200.26 g/mol
InChI Key: OWCMSMMDRWWRRV-UHFFFAOYSA-N
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Description

2-((Isopropylthio)methyl)furan-3-carboxylic acid is a furan-based carboxylic acid derivative characterized by a thioether-containing isopropyl group at the 2-position of the furan ring and a carboxylic acid moiety at the 3-position. The compound’s structure combines the aromatic furan core with sulfur-based and alkyl substituents, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

2-(propan-2-ylsulfanylmethyl)furan-3-carboxylic acid

InChI

InChI=1S/C9H12O3S/c1-6(2)13-5-8-7(9(10)11)3-4-12-8/h3-4,6H,5H2,1-2H3,(H,10,11)

InChI Key

OWCMSMMDRWWRRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC1=C(C=CO1)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-((Isopropylthio)methyl)furan-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the radical bromination of the methyl group followed by substitution with an isopropylthio group. The reaction conditions typically involve the use of N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .

Chemical Reactions Analysis

2-((Isopropylthio)methyl)furan-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as thiols or amines. Major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted furans with different functional groups .

Mechanism of Action

The mechanism of action of 2-((Isopropylthio)methyl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit bacterial growth by interfering with essential cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and the type of bacteria or cells being targeted .

Comparison with Similar Compounds

Table 1: Structural Comparison of Furan-3-carboxylic Acid Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities Source/Reference
2-((Isopropylthio)methyl)furan-3-carboxylic acid 2: (Isopropylthio)methyl; 3: COOH Calculated: 230.30 Inferred: Moderate lipophilicity Target Compound
5-(Hydroxymethyl)furan-3-carboxylic acid 5: Hydroxymethyl; 3: COOH Not provided Antifungal (revised from flufuran) Aspergillus flavus
2-((Ethylsulfonyl)methyl)furan-3-carboxylic acid 2: (Ethylsulfonyl)methyl; 3: COOH 218.22 High polarity due to sulfonyl group Commercial source
2-(2-Carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid 2: Carboxyethyl; 4: Me; 5: Pr; 3: COOH Not provided Potential dual carboxylate reactivity Synthetic derivative
2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid 2: Me; 5: CF₃; 3: COOH 316.32 Enhanced electron-withdrawing effects Enamine Ltd catalog
Furan-azetidinone hybrids (e.g., K5, K7) Azetidinone ring fused to furan; 3: COOH ~400–450 (estimated) Strong antibacterial/antifungal activity Synthetic hybrids

Key Observations:

In contrast, the sulfonyl group in 2-((Ethylsulfonyl)methyl)furan-3-carboxylic acid increases polarity and may reduce membrane permeability .

Biological Activity: Compounds with carboxylic acid at position 3 and hydrophobic substituents (e.g., isopropylthio, propyl) exhibit antifungal activity. For example, naphtho[1,2-b]furan-3-carboxylic acid derivatives showed EC₅₀ values as low as 0.38 mg/L against plant pathogens . Furan-azetidinone hybrids (e.g., K5, K7) demonstrated synergistic antimicrobial effects due to the β-lactam ring, highlighting the importance of hybrid pharmacophores .

Physicochemical Properties :

  • The dual carboxylate groups in 2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid may enhance water solubility but reduce bioavailability due to high polarity .
  • Thiophene analogs (e.g., 2-(hydroxymethyl)thiophene-3-carboxylic acid) exhibit similar aromaticity but differ in heteroatom effects (sulfur vs. oxygen), influencing electronic distribution and target interactions .

Research Findings and Implications

  • Synthetic Accessibility : Copper-catalyzed intramolecular C–O bond formation (as described for methyl benzo[b]furan-3-carboxylates) could be adapted for scalable synthesis of the target compound .
  • Pharmacokinetic Optimization: Hybridization with azetidinone or β-lactam rings (as in ) represents a strategic approach to enhance bioactivity, though this may complicate synthetic routes .

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